REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[N+:10](=[CH2:12])=[N-:11]>C(Cl)Cl>[CH3:12][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1.[CH3:12][N:10]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[N:11]1
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3))
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 36% |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[N+:10](=[CH2:12])=[N-:11]>C(Cl)Cl>[CH3:12][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1.[CH3:12][N:10]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[N:11]1
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3))
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 36% |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |